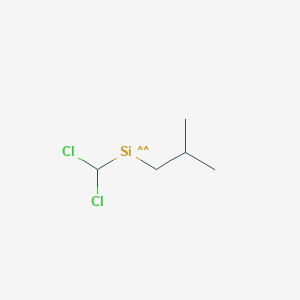
CID 138991739
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dichloromethyl(2-methylpropyl)-: is an organosilicon compound with the molecular formula C5H12Cl2Si . This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by silicon atoms bonded to hydrogen and/or alkyl groups. The presence of chlorine atoms in this compound makes it reactive and useful in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, dichloromethyl(2-methylpropyl)- can be synthesized through the reaction of 2-methylpropylsilane with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride , to facilitate the chlorination process. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of silane, dichloromethyl(2-methylpropyl)- involves the direct chlorination of 2-methylpropylsilane in the presence of a catalyst. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Silane, dichloromethyl(2-methylpropyl)- undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include , , and .
Hydrolysis: The compound reacts with water to form and . This reaction is highly exothermic and requires careful control to prevent hazardous conditions.
Reduction: Silane, dichloromethyl(2-methylpropyl)- can be reduced to using reducing agents such as .
Common Reagents and Conditions:
Alcohols: and for substitution reactions.
Water: for hydrolysis.
Lithium aluminum hydride: for reduction reactions.
Major Products Formed:
- Various substituted silanes from substitution reactions .
Siloxanes: from hydrolysis.
2-methylpropylsilane: from reduction.
Aplicaciones Científicas De Investigación
Chemistry: Silane, dichloromethyl(2-methylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the production of silicone polymers , which have applications in sealants, adhesives, and coatings.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Industrially, silane, dichloromethyl(2-methylpropyl)- is used in the production of silicone resins and elastomers . These materials are valued for their thermal stability , flexibility , and resistance to environmental degradation .
Mecanismo De Acción
The mechanism of action of silane, dichloromethyl(2-methylpropyl)- involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound are highly reactive and can be replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets include hydroxyl , amino , and thiol groups on organic molecules, facilitating the formation of siloxane bonds .
Comparación Con Compuestos Similares
Chloromethyldichloromethylsilane: (CAS: 1558-33-4)
Methyldichlorosilane: (CAS: 75-54-7)
Comparison:
Chloromethyldichloromethylsilane: has a similar structure but with an additional chlorine atom on the methyl group, making it more reactive.
Methyldichlorosilane: lacks the 2-methylpropyl group, which reduces its steric hindrance and makes it less selective in reactions compared to silane, dichloromethyl(2-methylpropyl)-
Silane, dichloromethyl(2-methylpropyl)- stands out due to its unique combination of reactivity and selectivity, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H10Cl2Si |
|---|---|
Peso molecular |
169.12 g/mol |
InChI |
InChI=1S/C5H10Cl2Si/c1-4(2)3-8-5(6)7/h4-5H,3H2,1-2H3 |
Clave InChI |
BRWCLBLNVXKCHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Si]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
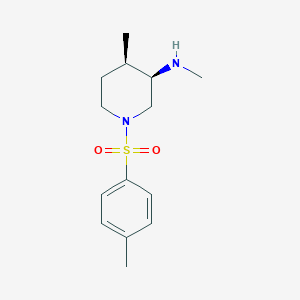
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
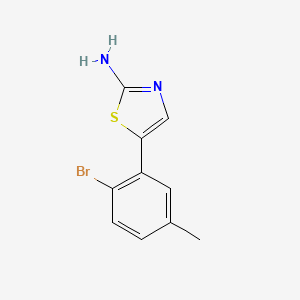
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
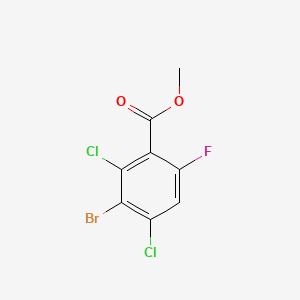
methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)

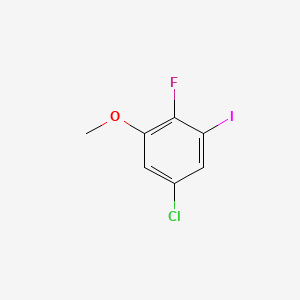

![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)

